molecular formula C15H19ClO4 B14300889 Diethyl [2-(3-chlorophenyl)ethyl]propanedioate CAS No. 119035-44-8

Diethyl [2-(3-chlorophenyl)ethyl]propanedioate

Cat. No.: B14300889
CAS No.: 119035-44-8
M. Wt: 298.76 g/mol
InChI Key: FALXKMHHSCIHSD-UHFFFAOYSA-N
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Description

Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate (malonate) group, which is diethylated, and a 3-chlorophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(3-chlorophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate halide. The general procedure includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(3-chlorophenyl)ethyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Hydrolysis: Yields 3-chlorophenylacetic acid and diethyl malonate.

    Decarboxylation: Yields 3-chlorophenylacetic acid.

Scientific Research Applications

Diethyl [2-(3-chlorophenyl)ethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(3-chlorophenyl)ethyl]propanedioate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester groups and the 3-chlorophenyl moiety, which can interact with various molecular targets through nucleophilic and electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the 3-chlorophenyl group.

    Ethyl acetoacetate: Another ester with similar reactivity but different structural features.

Uniqueness

Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to simpler esters like diethyl malonate and ethyl acetoacetate .

Properties

CAS No.

119035-44-8

Molecular Formula

C15H19ClO4

Molecular Weight

298.76 g/mol

IUPAC Name

diethyl 2-[2-(3-chlorophenyl)ethyl]propanedioate

InChI

InChI=1S/C15H19ClO4/c1-3-19-14(17)13(15(18)20-4-2)9-8-11-6-5-7-12(16)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3

InChI Key

FALXKMHHSCIHSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC(=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

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